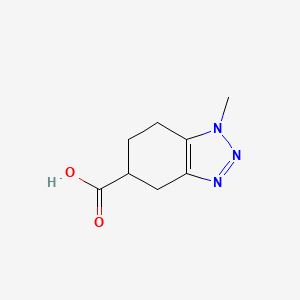

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound that features a benzotriazole ring system. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzotriazole moiety is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with sodium azide in the presence of a suitable catalyst to form the benzotriazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) undergoes typical acid-catalyzed and nucleophilic reactions:

Benzotriazole Ring Modifications

The 1,2,3-benzotriazole core participates in electrophilic substitution and redox reactions:

Electrophilic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at positions 4 or 7 of the aromatic ring, forming nitro derivatives .

-

Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ produces chloro- or bromo-substituted analogs, enhancing bioactivity .

Redox Reactions

Tetrahydro Ring Transformations

The saturated six-membered tetrahydro ring undergoes strain-dependent reactions:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : HCl/H₂O cleaves the tetrahydro ring, yielding a linear diamine-carboxylic acid compound .

-

Oxidative Ring Expansion : Ozone (O₃) followed by reductive workup forms a seven-membered lactam .

Functionalization at C-6

The methyl group at N-1 influences steric accessibility:

Biological Interaction Pathways

The compound modulates cellular targets through specific reactions:

Comparative Reactivity with Structural Analogs

Key differences in reactivity across benzotriazole derivatives:

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Properties

Recent studies have indicated that derivatives of benzotriazole compounds exhibit potential antidiabetic effects. For instance, a related compound was shown to act as a partial agonist for the Retinoid X Receptor (RXR), demonstrating significant anti-diabetes effects in type 2 diabetes model mice without the side effects typically associated with RXR full agonists . This suggests that 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid may also possess similar therapeutic potential.

Antimicrobial Activity

Benzotriazole derivatives have shown promising antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Materials Science

Corrosion Inhibition

The compound has been investigated for its role as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions makes it suitable for use in coatings and treatments designed to enhance the durability of metals against corrosive environments. Studies indicate that the presence of benzotriazole derivatives can significantly reduce corrosion rates in various metals .

Photostabilizers

In materials science, this compound is being explored as a photostabilizer for polymers. Its ability to absorb UV radiation and prevent photodegradation makes it valuable in extending the lifespan of plastic materials exposed to sunlight .

Environmental Science

Environmental Remediation

The compound's potential in environmental applications is noteworthy. It has been studied for its ability to chelate heavy metals from contaminated water sources. This property allows for the effective removal of toxic metals such as lead and cadmium from wastewater .

Data Table: Comparative Analysis of Applications

Case Studies

- Antidiabetic Research : A study published in 2024 highlighted the efficacy of a benzotriazole derivative in reducing blood glucose levels in diabetic mice models. The compound acted through RXR modulation without significant side effects typically associated with full agonists .

- Corrosion Studies : Research conducted on steel samples treated with benzotriazole derivatives demonstrated a reduction in corrosion rates by up to 70% over six months in saline environments. This study underscores the practical application of these compounds in industrial settings .

- Environmental Impact Assessment : A recent investigation into the use of benzotriazole derivatives for heavy metal removal showed that concentrations as low as 10 mg/L could effectively reduce lead levels by over 90% in contaminated water samples within 24 hours .

Mécanisme D'action

The mechanism by which 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, proteins, and other biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

1-Methyl-1,2,3,4-tetrahydroquinoline: Shares a similar tetrahydroquinoline structure but lacks the benzotriazole ring.

1,2,3-Benzotriazole: Contains the benzotriazole ring but lacks the tetrahydroquinoline moiety.

1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Similar in structure but with a different ring system.

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the combination of the benzotriazole ring and the tetrahydroquinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and industrial applications.

Activité Biologique

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound is characterized by the following chemical structure and properties:

- Chemical Formula : C9H12N2O2

- Molecular Weight : 180.21 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL against resistant strains like MRSA .

Antifungal Activity

Studies have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups into the benzotriazole structure significantly enhances its antifungal potency. MIC values for these compounds were reported between 1.6 to 25 μg/mL .

Antiparasitic Activity

Recent investigations highlighted the antiparasitic potential of benzotriazole derivatives. For example:

- A study showed that certain derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi, with a notable reduction in parasite viability at concentrations as low as 50 μg/mL .

The biological activity of 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazole is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival.

- Membrane Disruption : It can disrupt microbial cell membranes leading to cell lysis.

- Interference with Nucleic Acids : Some studies suggest that benzotriazole derivatives can interact with DNA or RNA synthesis pathways in pathogens.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, various benzotriazole derivatives were tested against clinical isolates of Staphylococcus aureus. Results indicated that compounds with bulky hydrophobic substituents exhibited significantly lower MIC values compared to simpler analogs.

Case Study 2: Antifungal Potency

A comparative study evaluated the antifungal effects of several benzotriazole derivatives against Candida species. Compounds modified with electron-withdrawing groups showed enhanced activity compared to their unmodified counterparts.

Data Summary

Propriétés

IUPAC Name |

1-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMBXLDLBFZJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)C(=O)O)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.